Lithium 2-ethylhexan-1-olate
Description
Lithium 2-ethylhexan-1-olate (CAS synonyms: Lithium 2-ethylhexoxide, Lithium 2-ethyl-1-hexanolate) is a lithium alkoxide derived from 2-ethylhexan-1-ol, a branched primary alcohol. This compound is characterized by its strong basicity and utility in organic synthesis, particularly as a deprotonating agent or catalyst in reactions requiring non-nucleophilic bases. The branched ethylhexyl group imparts steric hindrance, which can modulate reactivity and solubility compared to linear alkoxides.
Properties
CAS No. |
34689-96-8 |
|---|---|
Molecular Formula |
C8H17LiO |
Molecular Weight |
136.2 g/mol |
IUPAC Name |
lithium;2-ethylhexan-1-olate |
InChI |
InChI=1S/C8H17O.Li/c1-3-5-6-8(4-2)7-9;/h8H,3-7H2,1-2H3;/q-1;+1 |
InChI Key |
LWKRTMNGAUUVIN-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCC(CC)C[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 2-ethylhexan-1-olate can be synthesized through the reaction of 2-ethylhexan-1-ol with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2-ethylhexan-1-ol+Li→Lithium 2-ethylhexan-1-olate+H2
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 2-ethylhexan-1-ol is reacted with lithium metal under controlled conditions. The process ensures high purity and yield of the final product.
Chemical Reactions Analysis
Oxidation Reactions
Lithium 2-ethylhexan-1-olate undergoes oxidation to form carboxylic acid derivatives. For example, in the presence of oxygen or peroxides, the alkoxide group is oxidized to yield lithium salts of 2-ethylhexanoic acid (2-EHA). This reaction parallels industrial methods for synthesizing 2-EHA from aldehydes, where oxygen or air is used as the oxidizing agent under mild conditions .
Mechanism :
-
The alkoxide’s oxygen atom abstracts a hydrogen from the α-carbon, forming a radical intermediate.
-
Subsequent reaction with oxygen generates a peroxy radical, which disproportionates to form the carboxylic acid salt .
Key Conditions :
| Oxidizing Agent | Solvent | Temperature | Yield | Byproducts |
|---|---|---|---|---|
| O₂ | DME | 40–50°C | ~70% | Esters (e.g., 3-heptyl formate) |
| Mn(II) catalyst | AcOH | 40°C | ~80% | Ketones, alcohols |
Note: Yields vary based on solvent polarity, with non-polar solvents favoring ester byproducts .
Reduction Reactions
This compound acts as a reducing agent in organic synthesis, transferring hydrides to electrophilic substrates. For instance, it reduces carbonyl compounds (e.g., ketones, aldehydes) to alcohols via nucleophilic attack at the carbonyl carbon.
Mechanism :
-
The alkoxide’s oxygen donates a hydride to the carbonyl group.
-
The lithium ion stabilizes the transition state, enhancing reaction efficiency.
Example :
Substitution Reactions
This compound participates in nucleophilic substitution (SN2) reactions with alkyl halides or acyl chlorides, forming ethers or esters. Its branched structure introduces steric hindrance, influencing reaction kinetics .
Example with Alkyl Halides :
Key Factors :
-
Solvent : Polar aprotic solvents (e.g., THF) enhance reactivity.
-
Temperature : Reactions proceed efficiently at room temperature.
Role in Polymerization
In living anionic polymerization, lithium alkoxides like 2-ethylhexan-1-olate stabilize active centers and mitigate side reactions. For example, they reduce undesirable coupling between polymer chains by capping reactive lithium species .
Case Study :
-
When styrene is polymerized using sec-BuLi, adding this compound minimizes chain termination, yielding polymers with narrow molecular weight distributions (PDI < 1.1) .
Reactivity with Silyl Ethers
The compound cleaves silyl ethers via nucleophilic attack, a reaction exploited in synthesizing grafted polymers. This reactivity is attributed to the strong nucleophilicity of the alkoxide group .
Reaction :
Thermal Stability and Decomposition
At elevated temperatures (>100°C), this compound decomposes to form lithium oxide and volatile hydrocarbons. This property necessitates careful temperature control in industrial applications.
Scientific Research Applications
Lithium 2-ethylhexan-1-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-lithium bonds.
Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of lithium 2-ethylhexan-1-olate involves the formation of carbon-lithium bonds, which are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Lithium 2-ethylhexan-1-olate belongs to the broader class of alkali metal alkoxides. Below is a systematic comparison with structurally or functionally related compounds:
Lithium Methoxide (LiOCH₃)
- Structure : Linear, smaller alkoxide group.
- Basicity : Higher nucleophilicity due to reduced steric hindrance, but lower thermal stability.
- Ionic Radius Considerations : The ionic radius of Li⁺ (0.76 Å in octahedral coordination) facilitates stronger electrostatic interactions with smaller alkoxide anions, enhancing reactivity in polar solvents.
- Applications : Predominantly used in biodiesel production and esterification; less suited for sterically demanding reactions compared to branched analogs.
Lithium tert-Butoxide (LiOC(CH₃)₃)
- Structure : Highly branched, bulky tert-butyl group.
- Basicity : Lower nucleophilicity but superior thermal and hydrolytic stability due to steric protection of the lithium center.
- Solubility: Reduced solubility in polar solvents compared to linear alkoxides, favoring use in non-polar media.
- Reactivity : Preferred in elimination reactions (e.g., dehydrohalogenation) where steric hindrance minimizes side reactions.
Sodium 2-ethylhexan-1-olate (NaOCH₂CH(C₂H₅)C₄H₉)
- Metal Ion Effects : Sodium (Na⁺) has a larger ionic radius (1.02 Å in octahedral coordination) , leading to weaker ion-pairing interactions and lower basicity compared to lithium analogs.
- Solubility : Increased solubility in aqueous systems due to Na⁺'s higher hydration energy.
- Applications : Less commonly used in anhydrous organic synthesis but relevant in industrial processes requiring milder bases.
Lithium Hexafluoroisopropoxide (LiOCH(CF₃)₂)
- Electronic Effects : Electron-withdrawing fluorine atoms decrease basicity but enhance stability against hydrolysis.
- Steric Profile : Comparable steric bulk to this compound, though electronic effects dominate its reactivity.
Data Tables
Table 1: Comparative Properties of Lithium Alkoxides
Table 2: Alkali Metal Ion Radii and Basicity Trends
| Metal Ion | Ionic Radius (Å) | Relative Basicity (Alkoxides) |
|---|---|---|
| Li⁺ | 0.76 | High (strong ion pairing) |
| Na⁺ | 1.02 | Moderate |
| K⁺ | 1.38 | Low |
Research Findings and Trends
- Ionic Radius and Reactivity : The small ionic radius of Li⁺ enhances charge density, promoting stronger interactions with alkoxide anions. This results in higher basicity and reactivity in aprotic solvents compared to Na⁺ or K⁺ analogs .
- Steric Effects : Branched alkoxides like this compound exhibit reduced nucleophilicity but improved stability, making them ideal for reactions requiring selective deprotonation without nucleophilic attack .
- Thermal Stability : Linear alkoxides (e.g., lithium methoxide) decompose at lower temperatures (~150°C), whereas branched derivatives (e.g., this compound) tolerate higher temperatures (>200°C) due to steric shielding of the metal center.
Q & A
Q. What are the standard laboratory protocols for synthesizing and handling Lithium 2-ethylhexan-1-olate?
- Classification : Basic (synthesis and safety)
- Methodological Answer : this compound is typically synthesized via deprotonation of 2-ethylhexan-1-ol using lithium bases (e.g., LiHMDS or LiOH). Strict anhydrous conditions are required due to its moisture sensitivity. Handling protocols include:
- Use of inert atmosphere (argon/glovebox) for storage and reactions.
- Safety measures aligned with lithium hydroxide guidelines, such as PPE (gloves, lab coat) and spill containment procedures .
- Characterization via NMR (¹H, ¹³C) to confirm purity and structure.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Classification : Basic (characterization)
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., THF-d₈) to identify alkoxide proton absence and lithium coordination shifts.
- X-ray Crystallography : Single-crystal analysis using SHELXL for structural refinement. Ensure high-resolution data collection (e.g., synchrotron sources) to resolve lithium coordination geometry .
- Elemental Analysis : Quantify lithium content via ICP-MS or flame photometry.
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Classification : Basic (experimental design)
- Methodological Answer :
- Document stoichiometry, solvent purity, and reaction temperature/time in detail (per IUPAC guidelines).
- Include control experiments (e.g., varying base equivalents) to identify critical parameters.
- Report data in standardized formats (e.g., tables comparing yields under different conditions) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying this compound in organometallic reactions?
- Classification : Advanced (mechanistic studies)
- Methodological Answer :
- Use kinetic studies (e.g., VT NMR, stopped-flow techniques) to probe reaction intermediates.
- Computational modeling (DFT or MD simulations) to map energy barriers and lithium coordination effects.
- Compare reactivity with analogous sodium/potassium alkoxides to isolate steric/electronic contributions .
Q. How can contradictory literature data on the catalytic efficiency of this compound be resolved?
- Classification : Advanced (data contradiction analysis)
- Methodological Answer :
- Conduct systematic meta-analysis of published conditions (e.g., solvent, temperature, substrates).
- Reproduce key studies with controlled variables; use statistical tools (ANOVA) to identify outliers.
- Highlight methodological disparities (e.g., impurity levels, calibration errors) in comparative tables .
Q. What strategies optimize this compound for enantioselective synthesis?
- Classification : Advanced (application innovation)
- Methodological Answer :
- Ligand design: Screen chiral ligands (e.g., BINOL derivatives) to enhance stereocontrol.
- Solvent effects: Test polar aprotic solvents (DME, diglyme) to modulate lithium coordination.
- Reaction monitoring: Use in-situ IR/Raman spectroscopy to track enantiomeric excess in real-time .
Data Presentation and Analysis
Table 1 : Comparison of this compound Characterization Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
